molecular formula C24H20BrN3O2S B2779807 2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone CAS No. 537702-67-3

2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone

Cat. No. B2779807
CAS RN: 537702-67-3
M. Wt: 494.41
InChI Key: LVWTZKYWABYDNN-UHFFFAOYSA-N
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Description

The compound “2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone” is a chemical compound with a complex structure. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a 1,2,4-triazole ring, a phenoxymethyl group, a benzyl group, a sulfanyl group, and a 4-bromophenyl ethanone group .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. Given its structure, it could potentially participate in a variety of chemical reactions, particularly those involving the triazole ring or the various functional groups attached to it .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been studied for its potential in the synthesis of antimicrobial agents. Researchers synthesized a series of compounds, including 2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone, and evaluated their antimicrobial activity against various bacterial and fungal strains. These studies have highlighted the compound's utility in developing new antimicrobial agents with potential applications in treating bacterial and fungal infections (Hussain, Sharma, & Amir, 2008).

Antiproliferative and Antilipolytic Activities

Another significant application of this compound is in the synthesis of derivatives with antiproliferative and antilipolytic activities. A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, synthesized from compounds including 2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone, showed promising cytotoxicity against various cancer cell lines and inhibitory activity against pancreatic lipase. This suggests its potential application in obesity-related colorectal cancer treatment and as an antidiabetic agent (Shkoor et al., 2021).

Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of various heterocyclic compounds, indicating its versatility as a precursor in organic synthesis. Studies have demonstrated its application in synthesizing 1,2,4-triazole and 1,3,4-thiadiazole derivatives, showcasing its role in developing new chemical entities with potential pharmacological activities. This versatility underscores the compound's importance in medicinal chemistry and drug design (Rao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that the compound could have biological activity, given the presence of the 1,2,4-triazole ring, which is a common feature in many biologically active compounds .

Future Directions

The future research directions for this compound could include elucidating its synthesis and characterizing its physical and chemical properties. Additionally, given the presence of the 1,2,4-triazole ring, it would be interesting to investigate any potential biological activity of this compound .

properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O2S/c25-20-13-11-19(12-14-20)22(29)17-31-24-27-26-23(16-30-21-9-5-2-6-10-21)28(24)15-18-7-3-1-4-8-18/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWTZKYWABYDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone

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